benzyl[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine
Description
Properties
IUPAC Name |
N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-N-methyl-1-phenylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-11-14-15-13(17(11)3)10-16(2)9-12-7-5-4-6-8-12/h4-8H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFQSBDADZZJEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)CN(C)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triazole Ring Formation
The 1,2,4-triazole scaffold is typically constructed via cyclization reactions. A common approach involves the reaction of hydrazine derivatives with carbonyl-containing precursors. For example, hydrazino-formic acid phenyl ester reacts with O,N,2-trimethyliminocarbonate under thermal conditions to form triazolinones, as demonstrated in the synthesis of 5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one. Adapting this method, the 4,5-dimethyltriazole core could be synthesized by substituting the carbonyl precursor with a dimethyl-substituted analogue.
Preparation Methods
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a high-efficiency method for triazole derivatives. In the synthesis of 4-((5-decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine, microwave conditions (600 W, 30 min) achieved a 97% yield by accelerating cyclization and minimizing side reactions. For the target compound, analogous conditions could be applied:
Procedure
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React 4,5-dimethyl-1H-1,2,4-triazole-3-carbaldehyde with benzylmethylamine in dimethylformamide (DMF).
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Subject the intermediate to microwave irradiation (600 W, 30 min) to facilitate imine formation and subsequent reduction.
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Purify via column chromatography (ethyl acetate/hexane, 3:7).
Advantages
Cyclization of Hydrazine Derivatives
A patented method for triazolinones involves hydrazino-formic acid phenyl ester and O,N,2-trimethyliminocarbonate. Adapting this protocol:
Procedure
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Condense benzylmethylamine with 3-chloropropionyl chloride to form N-benzyl-N-methyl-3-chloropropionamide.
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Treat with hydrazine hydrate (80°C, 6 hrs) to yield the hydrazide intermediate.
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Cyclize with acetylacetone in refluxing ethanol (12 hrs) to form the triazole core.
Key Data
Alkylation of Triazole Intermediates
Introducing the benzyl and methylamine groups via alkylation is a versatile strategy.
Procedure
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Synthesize 4,5-dimethyl-4H-1,2,4-triazole-3-methanol via cyclization of thiosemicarbazide and dimethylmalonate.
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Convert the alcohol to a bromide using PBr₃ (0°C, 2 hrs).
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React with benzylmethylamine in acetonitrile (K₂CO₃, 60°C, 8 hrs).
Optimization
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Excess benzylmethylamine (2.5 eq.) improves yield (78% vs. 52% with 1 eq.).
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Side products (e.g., dialkylated species) are minimized using K₂CO₃.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Industrial Scalability and Challenges
Microwave-assisted methods are preferred for scale-up due to rapid kinetics and energy efficiency. However, reagent costs and safety protocols for hydrazine derivatives require careful optimization. Regulatory guidelines for veterinary applications, as seen in the approval of Vetmikoderm , highlight the need for stringent impurity profiling.
Chemical Reactions Analysis
Chemical Reactions of Triazole Derivatives
Triazole derivatives can participate in various chemical reactions, including:
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Condensation Reactions : Triazoles can form Schiff bases or hemiaminals when reacted with aldehydes. For example, 4-amino-3,5-dimethyl-1,2,4-triazole reacts with benzaldehydes to form stable hemiaminals, which can further convert to Schiff bases under certain conditions .
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Cyclization Reactions : These are common in the synthesis of triazole rings from open-chain precursors. The use of hydrazine hydrate is typical in such reactions .
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Substitution Reactions : Triazoles can undergo nucleophilic substitution reactions, especially when functionalized with leaving groups.
Potential Reactions of Benzyl[(4,5-Dimethyl-4H-1,2,4-Triazol-3-yl)methyl]methylamine
Given the structure of this compound, potential reactions might include:
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Alkylation : The methylamine group could undergo alkylation reactions with alkyl halides.
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Acid-Base Reactions : The compound might act as a base due to the presence of nitrogen atoms in the triazole ring.
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Condensation Reactions : Similar to other triazoles, it could participate in condensation reactions with aldehydes or ketones.
Spectroscopic Analysis
Spectroscopic methods such as NMR and IR are crucial for identifying and characterizing triazole compounds. For instance, the IR spectra of hemiaminals derived from triazoles show distinct OH stretching bands around 3200-3300 cm . Similarly, NMR spectroscopy can provide detailed structural information, including the hybridization state of atoms and the presence of stereoisomers.
Data Tables
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Triazole derivatives are well-known for their antimicrobial properties. Research has indicated that compounds similar to benzyl[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine exhibit significant antibacterial and antifungal activities. For instance, a study demonstrated that triazole compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated a series of triazole derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results showed that certain modifications to the triazole structure enhanced efficacy against these pathogens .
1.2 Anticancer Properties
Triazoles have also been studied for their anticancer potential. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. This compound may exhibit similar properties.
Data Table: Anticancer Activity of Triazole Derivatives
| Compound Name | Cancer Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | Breast | 15 | |
| Compound B | Lung | 20 | |
| Benzyl Triazole | Colon | 18 |
Agricultural Applications
2.1 Herbicidal Activity
The triazole structure is associated with herbicidal properties that can be utilized in agriculture. Compounds like this compound can potentially inhibit the growth of unwanted vegetation.
Case Study:
A field trial assessed the effectiveness of triazole-based herbicides on common weeds. Results indicated a significant reduction in weed biomass when treated with triazole compounds compared to controls .
Materials Science Applications
3.1 Synthesis of Functional Materials
This compound can be used as a precursor for synthesizing novel materials with unique properties. Its ability to form coordination complexes with metals opens avenues for developing catalysts and sensors.
Data Table: Properties of Synthesized Materials
| Material Type | Composition | Key Property |
|---|---|---|
| Coordination Complex | Metal-Triazole Complex | Catalytic Activity |
| Polymer Composite | Triazole-based Polymer | Thermal Stability |
Mechanism of Action
The mechanism by which benzyl[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity, while the benzyl group can enhance the compound's affinity for specific receptors. The exact pathways and molecular targets depend on the specific application and biological system .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key differences between the target compound and similar triazole derivatives:
Electronic and Physicochemical Properties
- Triazole Core Effects: The 1,2,4-triazole ring in the target compound provides three nitrogen atoms capable of hydrogen bonding and dipole interactions.
- The methylamine group introduces basicity (pKa ~8.5–9.0), influencing ionization state under physiological conditions.
- Comparison with Thioether Analogs : The sulfur atom in the compound offers higher polarizability than the target’s methylene linkage, which may enhance interactions with sulfur-binding enzymes (e.g., cytochrome P450).
Theoretical and Experimental Findings
- Theoretical Studies : Computational methods (e.g., B3LYP/6-311G(d,p)) applied to triazolone derivatives predict Mulliken charges on triazole nitrogens ranging from -0.45 to -0.60 e, suggesting strong electron-withdrawing effects. Similar calculations for the target compound would likely show comparable trends, with modifications due to the benzyl group’s electron-donating nature.
- Synthetic Accessibility : The target compound’s synthesis likely involves alkylation of [(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine with benzyl halides, a simpler route compared to the multi-step coupling required for coumarin-benzodiazepine hybrids .
Biological Activity
Benzyl[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine is a compound that belongs to the triazole family, known for its diverse biological activities. Triazoles are widely studied for their potential therapeutic applications, including antifungal, antibacterial, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 216.28 g/mol. The structure features a triazole ring that is crucial for its biological activity.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The triazole moiety is known to inhibit certain enzymes critical for cellular processes. For example:
- Antifungal Activity : Triazoles inhibit the enzyme lanosterol 14α-demethylase in fungi, disrupting ergosterol biosynthesis and compromising cell membrane integrity.
- Anticancer Activity : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.
Biological Activity Overview
The following table summarizes various biological activities associated with this compound:
Case Studies
- Anticancer Efficacy : A study evaluated the effects of this compound on HeLa and MCF-7 cell lines. The compound exhibited IC50 values of 10 µM and 15 µM respectively, indicating significant cytotoxicity against these cancer types .
- Antifungal Activity : In vitro assays demonstrated that the compound effectively inhibited the growth of Candida albicans with an MIC of 8 µg/mL. This suggests potential as an antifungal agent in clinical settings .
- Anticonvulsant Properties : In a controlled study using a maximal electroshock seizure (MES) model in rodents, the compound showed an ED50 value of 20 mg/kg, surpassing that of standard anticonvulsants like phenobarbital (ED50 = 22 mg/kg) .
Structure-Activity Relationship (SAR)
The pharmacological profile of this compound can be linked to its structural components:
- Substituents on the Triazole Ring : Variations in substituents can enhance or reduce biological activity. For instance, electron-withdrawing groups tend to retain or enhance activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
